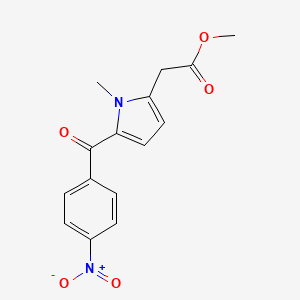
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrrole ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate typically involves the acylation of a pyrrole derivative with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrrole-2-acetic acid and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete acylation.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process.
化学反応の分析
Types of Reactions
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate.
Substitution: 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetic acid.
Oxidation: Methyl 1-carboxy-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate.
科学的研究の応用
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is primarily related to its ability to interact with biological macromolecules. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate: A reduced form with an amino group instead of a nitro group.
Methyl 1-methyl-5-(4-chlorobenzoyl)-1H-pyrrole-2-acetate: A similar compound with a chloro group instead of a nitro group.
Uniqueness
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of nitroaromatic compounds in various scientific contexts.
特性
分子式 |
C15H14N2O5 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC名 |
methyl 2-[1-methyl-5-(4-nitrobenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H14N2O5/c1-16-12(9-14(18)22-2)7-8-13(16)15(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3 |
InChIキー |
YEYGKKHWEDJYHQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















